molecular formula C4H7LiO2 B7882409 lithium;2-methylpropanoate

lithium;2-methylpropanoate

Cat. No.: B7882409
M. Wt: 94.1 g/mol
InChI Key: IIDVGIFOWJJSIJ-UHFFFAOYSA-M
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Description

Conceptual Framework of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and basicity. wikipedia.orgfiveable.me These compounds feature a direct carbon-lithium (C-Li) bond, which is highly polarized due to the significant difference in electronegativity between carbon and lithium. wikipedia.org This polarization imparts a high degree of carbanionic character to the organic moiety, making organolithium reagents exceptionally reactive towards a wide array of electrophiles. wikidoc.org

Their applications are extensive and include:

Nucleophilic Addition: Organolithium reagents readily add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds, yielding alcohols upon workup. wikipedia.org

Deprotonation: As strong bases, they are frequently employed to deprotonate weakly acidic C-H bonds, generating new organolithium species or other stabilized carbanions. wikipedia.orgfiveable.me This is a fundamental step in many synthetic sequences, enabling the functionalization of otherwise unreactive positions.

Metal-Halogen Exchange: This process involves the reaction of an organolithium reagent with an organic halide, resulting in the formation of a new organolithium compound and a lithium halide. This method is particularly useful for preparing organolithium reagents that are not easily accessible through direct lithiation.

Initiators for Polymerization: In polymer chemistry, organolithium reagents are utilized as initiators for anionic polymerization, leading to the production of various elastomers and other polymers with well-defined structures. wikipedia.org

The reactivity of organolithium reagents can be modulated by factors such as the solvent, temperature, and the presence of additives. In solution, they often exist as aggregates (dimers, tetramers, etc.), and the degree of aggregation can influence their reactivity. scribd.com The ability to control the structure and reactivity of these reagents is crucial for their successful application in complex total synthesis and the preparation of pharmaceutical intermediates. fiveable.me

Scope and Significance of Lithium;2-Methylpropanoate (B1197409) in Contemporary Chemical Science

Lithium;2-methylpropanoate, also known as lithium isobutyrate, is a specific lithium carboxylate with the chemical formula C₄H₇LiO₂. nist.gov While perhaps not as widely recognized as some other organolithium reagents like butyllithium, it holds significance in several areas of chemical science.

Its utility is demonstrated in various research contexts:

Biochemical Research: Lithium isobutyrate is considered a useful biochemical for proteomics research. scbt.com

Catalysis: In conjunction with bismuth carboxylates, lithium carboxylates have been shown to enhance catalytic activity significantly in the synthesis of polyurethanes, offering more environmentally benign alternatives to traditional organotin catalysts. rsc.org

Organic Synthesis: The α-carbanion of lithium 2-methylpropanoate can undergo oxidative heterocoupling reactions with other lithium carboxylate carbanions. scilit.com It has also been used in the synthesis of more complex molecules. For instance, it is a reactant in a one-pot saponification-coupling sequence suitable for C-terminus peptide elongation. thieme-connect.com

Battery Technology: Research into advanced battery technologies has explored the use of carboxylate-based electrolytes. While facing challenges like oxidative stability, carboxylates are investigated for their potential in developing high-voltage lithium metal batteries, particularly for low-temperature applications. acs.org Studies have also investigated lithium carboxylates as anode materials in lithium-ion batteries. researchgate.net

The physical and chemical properties of lithium;2-methylpropanoate are crucial for its applications.

PropertyValueReference
Molecular FormulaC₄H₇LiO₂ nist.gov
Molecular Weight94.038 g/mol nist.govnih.gov
CAS Registry Number25179-23-1 nist.gov

Further research has detailed its thermodynamic properties, including heat capacity and phase transition data, which are essential for understanding its behavior under different conditions. nist.govumich.edu

Thermodynamic PropertyValueTemperature (K)Initial PhaseFinal PhaseReference
Enthalpy of phase transition (ΔHtrs)0.903 kJ/mol445crystalline, IIcrystalline, I nist.gov
Enthalpy of phase transition (ΔHtrs)1.045 kJ/mol510crystalline, Iliquid nist.gov
Entropy of phase transition (ΔStrs)2.03 J/molK445crystalline, IIcrystalline, I nist.gov
Entropy of phase transition (ΔStrs)2.05 J/molK510crystalline, Iliquid nist.gov

Historical Context of Lithium Acylates and their Academic Study

The study of lithium compounds has a rich history, dating back to the discovery of the element itself. In the context of batteries, the development of lithium batteries has been a significant area of research. nih.gov The academic study of lithium acylates, a subclass of lithium carboxylates, is intertwined with the broader exploration of organometallic chemistry and solid-state reactions.

Early investigations into the properties and reactivity of alkali metal salts of carboxylic acids laid the groundwork for our current understanding. For instance, the study of the crystal structures of alkali metal acrylates and methacrylates has been a long-standing challenge, with the structures of some potassium salts remaining unknown for decades. brandeis.edu It was noted that at the time of that research, the only alkali metal salts of acrylic and methacrylic acid with known structures in the Cambridge Structural Database were those of lithium. brandeis.edu This highlights the foundational role of lithium salts in the structural chemistry of this class of compounds.

The development of spectroscopic techniques, such as NMR spectroscopy, has been instrumental in elucidating the solution structures of lithium enolates, which are closely related to lithium acylates. nih.gov These studies have revealed complex aggregation behavior in solution, which is critical for understanding their reactivity. nih.gov The historical development of these analytical methods has been crucial for advancing the academic study of lithium acylates and organolithium compounds in general.

Properties

IUPAC Name

lithium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVGIFOWJJSIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparations Involving Lithium;2 Methylpropanoate

Stereoselective and Asymmetric Synthesis Approaches

The controlled synthesis of chiral molecules is a cornerstone of modern chemistry. Methodologies involving lithium;2-methylpropanoate (B1197409) and its precursors have been developed to achieve high levels of stereoselectivity, primarily through biocatalysis and chirality transfer reactions.

Biocatalytic Reductions for Enantiomerically Enriched Precursors

Biocatalysis offers a powerful and sustainable route to enantiomerically pure compounds under mild reaction conditions. ucl.ac.uk Enzymes, particularly ene reductases from the 'Old Yellow Enzyme' (OYE) family, are employed for the asymmetric bioreduction of α,β-unsaturated precursors to furnish chiral synthons. researchgate.netnih.gov A prominent example is the synthesis of (R)-3-hydroxy-2-methylpropanoate, known as the "Roche ester," a valuable chiral building block for various pharmaceuticals and natural products. ucl.ac.ukresearchgate.net

The process involves the enantioselective reduction of the C=C double bond of precursors like methyl 2-hydroxymethylacrylate. researchgate.net Enoate reductases catalyze this transformation with high precision, often yielding products with excellent enantiomeric excess (ee). researchgate.net For instance, the bioreduction of O-protected derivatives of 2-hydroxymethylacrylic acid methyl ester using ene reductases can produce the corresponding (R)-3-hydroxy-2-methylpropionate products in up to >99% ee. researchgate.net The choice of enzyme and reaction conditions can be tailored to favor the desired enantiomer, sometimes achieving stereocomplementary outcomes by using wild-type versus engineered enzyme variants. nih.gov

PrecursorBiocatalyst FamilyProductEnantiomeric Excess (ee)
Methyl 2-hydroxymethylacrylate derivativesEnoate Reductases (OYE family)(R)-configurated methyl 3-hydroxy-2-methylpropionateUp to >99% researchgate.net
2-Phenylacrylic acidGox-ER (from Gluconobacter oxydans)(R)-2-Phenylpropanoic acid>99% nih.gov
KetoisophoroneOYE2 (from Saccharomyces carlsbergensis)(R)-Levodione94% ucl.ac.uk

Chirality Transfer in Organolithium-Mediated Reactions

Organolithium reagents are pivotal in organic synthesis for their strong basicity and nucleophilicity. wikipedia.org In the context of asymmetric synthesis, chirality can be introduced and transferred effectively in reactions involving lithium species derived from or reacting with 2-methylpropanoate analogues. This is often accomplished by using chiral auxiliaries or ligands that create a chiral environment around the reactive lithium center.

One common strategy is asymmetric metalation, where a prochiral substrate is deprotonated by an organolithium base in the presence of a chiral ligand, such as (−)-sparteine. wikipedia.org This process can generate enantioenriched organolithium species. Another powerful technique is the enantioselective protonation of achiral lithium enolates. researchgate.net In this approach, a lithium enolate, such as one derived from a 2-methylpropanoate ester, is treated with a chiral proton source. Derivatives of ephedrine (B3423809) have been shown to be effective chiral proton donors, capable of delivering a proton to one face of the enolate with high selectivity, leading to enantiomeric excesses often exceeding 99%. researchgate.net The stereochemical outcome can depend significantly on the base used to form the enolate, the reaction temperature, and the structure of the chiral source. researchgate.net

Furthermore, the addition of organolithium reagents to chiral substrates, such as imidoylphenols, allows for the diastereoselective formation of new stereocenters. nih.gov These reactions proceed with high yields and diastereoselectivities, enabling the synthesis of complex, enantiopure molecules. nih.gov

Synthesis of Lithium Enolates and Carbanions

The generation of carbanionic species from lithium;2-methylpropanoate and its derivatives is fundamental to their use in carbon-carbon bond formation. These reactive intermediates include α-carbanions and ester enolates, each formed under specific conditions and exhibiting distinct reactivity.

Preparation of Lithium 2-Methylpropanoate α-Carbanions

The α-carbanion of lithium 2-methylpropanoate can be generated by direct deprotonation of the corresponding carboxylic acid. This is typically achieved by treating 2-methylpropanoic acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an inert solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The use of two equivalents of the base is necessary: the first equivalent deprotonates the acidic carboxyl group, and the second removes a proton from the α-carbon to form the dianion, which serves as the α-carbanion source.

These α-carbanions are potent nucleophiles. Their utility has been demonstrated in oxidative coupling reactions. For example, reacting the α-carbanion of lithium 2-methylpropanoate with an oxidizing agent like 1,2-dibromoethane (B42909) leads to the formation of 2,2,3,3-tetramethylsuccinic acid, a product of homocoupling. researchgate.net When reacted in the presence of α-carbanions derived from other carboxylic acids, a mixture of homo- and heterocoupling products can be obtained with high total yields. researchgate.netscispace.com The selectivity of these coupling reactions is influenced by the structure of the reacting carbanions. researchgate.net

Carboxylic Acid PrecursorBaseReactive IntermediateSubsequent ReactionProduct Example
2-Methylpropanoic AcidLithium Diisopropylamide (LDA)α-Carbanion of Lithium 2-MethylpropanoateOxidative Homocoupling with 1,2-dibromoethane2,2,3,3-Tetramethylsuccinic Acid researchgate.net
2-Methylpropanoic Acid + Butanoic AcidLithium Diisopropylamide (LDA)Mixture of α-CarbanionsOxidative Heterocoupling2,2-Dimethyl-3-ethylsuccinic Acid researchgate.net

Generation of Lithium Ester Enolates via Proton Abstraction

Lithium ester enolates are key intermediates in many carbon-carbon bond-forming reactions, including aldol (B89426) and alkylation reactions. bham.ac.uk They are typically generated by treating an ester, such as a t-butyl or methyl 2-methylpropanoate, with a strong base at low temperatures to ensure kinetic control and prevent side reactions like self-condensation. goettingen-research-online.demasterorganicchemistry.com Lithium diisopropylamide (LDA) is the most common base for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the ester carbonyl. bham.ac.uk

The deprotonation occurs at the α-carbon, creating a planar enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The structure and aggregation state of these lithium enolates in solution can be complex, often existing as dimers or tetramers, which can influence their reactivity. researchgate.net These enolates are highly nucleophilic and react readily with various electrophiles. For instance, they undergo aldol reactions with aldehydes and ketones to form β-hydroxy esters. goettingen-research-online.de

Incorporation into Complex Molecular Architectures

The synthetic utility of lithium;2-methylpropanoate and its derivatives extends to their use as building blocks for the synthesis of complex molecules and materials. Their incorporation can define key structural features or impart specific properties to the final architecture.

Derivatives of 2-methylpropanoate are used as precursors in the synthesis of natural products. For example, enantiopure building blocks derived from chiral 2-methylpropanoate units have been coupled to construct the complex stereoisomers of pine sawfly pheromones. diva-portal.org This highlights the role of the 2-methylpropanoate framework in creating specific stereochemical arrangements in bioactive molecules.

In materials science, related isobutyrate esters have been investigated as solvents and reagents in the synthesis of advanced materials. Ethyl isobutyrate and isobutyl isobutyrate have been used as reaction media for the liquid-phase synthesis of β-Li3PS4, a promising solid-state electrolyte for all-solid-state lithium batteries. acs.orgresearchgate.net The choice of solvent is critical, as it influences the crystallization and ionic conductivity of the final material. acs.org

Furthermore, the 2-methylpropanoate unit can be incorporated into complex polymer architectures. Anionic polymerization techniques can utilize initiators that introduce this structural motif. For example, well-defined block copolymers such as poly(butyl methacrylate)-b-poly(methyl methacrylate) have been synthesized using organolithium initiators, where the monomer units are structurally related to 2-methylpropanoate. researchgate.net This allows for the creation of macromolecules with precisely controlled segments and properties. These strategies are part of a broader field of combining different polymerization techniques to create complex architectures like PE-based block copolymers. acs.org

Synthetic Pathways for Derivatives of 2-Methylpropanoate

The generation of lithium enolates from esters like methyl isobutyrate allows for the synthesis of a wide array of derivative compounds. These reactions often involve the in-situ formation of the lithium enolate using a strong, non-nucleophilic base, followed by its reaction with an electrophile.

A primary application is in aldol-type reactions with ketones and aldehydes to produce β-hydroxy esters. cdnsciencepub.comorganic-chemistry.org For instance, the lithium enolate of methyl isobutyrate, prepared using a strong base such as lithium N-isopropylcyclohexylamide or lithium diisopropylamide (LDA), readily attacks carbonyl compounds. cdnsciencepub.com A notable example is the reaction with 2-phenylcyclopentanone, which yields methyl 2-(1'-hydroxy-2'-phenylcyclopentyl)-2-methylpropanoate. cdnsciencepub.com However, the efficiency of these reactions can be sensitive to steric hindrance. The reaction between 2-phenylcyclopentanone and the more sterically bulky lithium methyl isobutyrate results in a lower yield (39%) compared to its reaction with the less hindered lithium methyl acetate (B1210297) (87%). cdnsciencepub.com This highlights how the structure of the enolate influences the synthetic outcome.

Another significant pathway is the palladium-catalyzed α-arylation of esters. This modern method allows for the direct formation of a carbon-carbon bond between the α-position of the ester and an aryl group. In a detailed procedure, the lithium enolate of methyl isobutyrate is first generated using lithium dicyclohexylamide. orgsyn.org This enolate then participates in a cross-coupling reaction with an aryl bromide, such as 3-bromoanisole, catalyzed by a palladium complex like [P(t-Bu)₃Pd(μ-Br)]₂. orgsyn.orgthieme-connect.com This process facilitates the synthesis of α-aryl esters, for example, methyl 2-(3-methoxyphenyl)-2-methylpropanoate, in high yields. orgsyn.org The choice of base and catalyst is critical for the success of these arylations, with research showing that specific palladium catalysts and hindered lithium amide bases can improve yields and accommodate a broader range of substrates, including more challenging chloroarenes. organic-chemistry.orgorganic-chemistry.org

Advanced methods, such as continuous-flow synthesis, have been developed for the α-alkylation of esters via their lithium enolate intermediates. researchgate.net These systems allow for the sequential in-situ generation of LDA, formation of the ester enolate, and subsequent reaction with an electrophile in a controlled and efficient manner. researchgate.net

Derivative SynthesizedKey ReagentsCatalyst/BaseNotesYieldReference
Methyl 2-(1'-hydroxy-2'-phenylcyclopentyl)-2-methylpropanoateMethyl isobutyrate, 2-PhenylcyclopentanoneLithium N-isopropylcyclohexylamideReaction demonstrates sensitivity to steric hindrance.34% cdnsciencepub.com
Methyl 2-(3-methoxyphenyl)-2-methylpropanoateMethyl isobutyrate, 3-BromoanisoleLithium dicyclohexylamide, [P(t-Bu)₃Pd(μ-Br)]₂Palladium-catalyzed α-arylation of an ester enolate.81-86% orgsyn.org
α-Arylated Esterstert-Butyl propionate (B1217596) / Methyl isobutyrate, ChloroarenesSodium Hexamethyldisilazide, Pd(dba)₂/P(t-Bu)₃Extends α-arylation to less reactive chloroarenes.High organic-chemistry.org

Intermediate Formation in Multi-Step Organic Syntheses

The formation of the lithium enolate of 2-methylpropanoate is a critical intermediate step in numerous multi-step synthetic sequences designed to build more complex molecules. youtube.com Organolithium reagents, due to the highly polar carbon-lithium bond, are powerful nucleophiles and strong bases, making them indispensable for creating carbon-carbon bonds. wikipedia.org The generation of a lithium enolate from an ester like methyl isobutyrate is a classic example of this principle. wikipedia.org

In these syntheses, the enolate is not the final product but a transient species that enables subsequent transformations. researchgate.netucc.ie Its formation is often the key step that sets up the molecular framework for further functionalization. For example, in the synthesis of complex pharmaceutical intermediates, a molecule might be constructed piece by piece, with an aldol addition or an arylation involving a lithium enolate serving as a central bond-forming event. ucc.ie

The utility of these enolates stems from their predictable reactivity. Strong, sterically hindered lithium amide bases like LDA or lithium dicyclohexylamide (LiNCy₂) are typically used to deprotonate the ester at the α-carbon, forming the lithium enolate with high selectivity. cdnsciencepub.comorgsyn.orgorganic-chemistry.org This step must be carefully controlled, often at low temperatures, to prevent side reactions. ucc.ie Once formed, this highly reactive intermediate can be treated with a variety of electrophiles. researchgate.net The resulting product, such as a β-hydroxy ester or an α-aryl ester, contains the 2-methylpropanoate backbone and can be carried forward through additional synthetic steps, such as reduction, hydrolysis, or further substitutions, to reach the final target molecule. cdnsciencepub.com

The integration of this enolate formation into a "telescoped" or continuous-flow process represents an advanced manufacturing approach. researchgate.net In such a system, the unstable lithium enolate is generated and consumed in quick succession, minimizing decomposition and improving safety and efficiency, which is particularly crucial in industrial-scale synthesis. ucc.ie This underscores the role of lithium;2-methylpropanoate formation not just as a reaction, but as a fundamental strategic step in the logic of modern organic synthesis. youtube.com

Mechanistic Investigations and Chemical Reactivity of Lithium;2 Methylpropanoate

Reactions Involving α-Carbanions and Enolates

The lithium enolate of 2-methylpropanoate (B1197409) is a key reactive intermediate that participates in a range of synthetic transformations. Its utility stems from the nucleophilic character of the α-carbon, enabling the formation of new carbon-carbon bonds.

The single-electron oxidation of lithium enolates provides a direct pathway for the synthesis of 1,4-dicarbonyl compounds. nih.govnih.gov This process can proceed through either homocoupling of a single enolate species or heterocoupling of two different enolates. While intermolecular homocoupling reactions are well-established, the selective heterocoupling of two different enolates in equimolar amounts presents a greater challenge, with statistical mixtures often being the expected outcome. nih.gov

Recent studies have shown that synthetically useful yields of heterocoupled products can be achieved, surpassing statistical predictions. nih.govnih.govacs.org Mechanistic investigations involving kinetic, 7Li NMR, and synthetic studies have revealed that the selective formation of these heterocoupled products is a consequence of the heteroaggregation of the different lithium enolates. nih.govnih.govacs.orgsemanticscholar.org In the case of enolate heterocoupling, if two enolates with differing stabilities are present, one may be preferentially oxidized to a radical intermediate. nih.gov This radical can then preferentially react with the other enolate, leading to the heterodimer after a second single-electron oxidation. nih.gov The oxidation of several enolates derived from esters with ceric tetra-n-butylammonium nitrate (B79036) (CTAN) was found to be extremely rapid, occurring within the mixing time of the instrument even at reduced temperatures. nih.gov

The oxidative coupling of ketone enolates has been achieved using copper catalysts with molecular oxygen as the terminal oxidant. thieme-connect.com Furthermore, cross-coupling of different lithium enolates in the presence of Fe(III)- or Cu(II)-based oxidants can provide good yields of the desired 1,4-dicarbonyl compounds. thieme-connect.com

Table 1: Oxidative Coupling Reactions of Lithium Enolates
Reaction TypeKey FeaturesMechanistic InsightReferences
HomocouplingDimerization of a single enolate species.A direct route to symmetric 1,4-dicarbonyl compounds. nih.gov
HeterocouplingCoupling of two different enolate species.Selective formation is driven by the heteroaggregation of lithium enolates. Preferential oxidation of one enolate can lead to selective cross-coupling. nih.govnih.govacs.orgsemanticscholar.org

The reaction of the lithium enolate of 2-methylpropanoate with carbonyl compounds, such as aldehydes and ketones, is a classic example of an aldol-type addition. This reaction is a powerful method for the formation of β-hydroxy esters. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures allows for the clean and efficient formation of the lithium enolate, which can then react with an added electrophilic carbonyl compound. makingmolecules.comchemtube3d.com

The reaction proceeds through a cyclic transition state where the carbonyl compound coordinates to the lithium ion of the enolate. makingmolecules.com This coordination directs the nucleophilic attack of the enolate onto the carbonyl carbon. masterorganicchemistry.comyoutube.combrainkart.comyoutube.com Subsequent acidic workup protonates the resulting lithium alkoxide to yield the final β-hydroxy ester. makingmolecules.commasterorganicchemistry.com The steric hindrance of the α-aryl carbonyl compounds can influence the yield of the β-hydroxy ester. For instance, the reaction of 2-phenylcyclopentanone with lithium methyl isobutyrate gives a lower yield compared to its reaction with lithium methyl acetate (B1210297), highlighting the impact of steric bulk on the enolate. cdnsciencepub.com

Chiral lithium amides can be employed as non-covalent chiral auxiliaries in aldol (B89426) additions of lithium enolates, leading to high enantioselectivities. nih.gov For example, the aldol addition of the lithium enolate of a carboxylic acid to pivalaldehyde in the presence of a chiral tetramine (B166960) can furnish the product with high enantiomeric excess and diastereomeric ratio. nih.gov

Table 2: Aldol-Type Addition of Lithium Enolate of Methyl Isobutyrate with Carbonyl Compounds
Carbonyl CompoundProduct TypeKey Reaction ConditionsReferences
Aldehydesβ-Hydroxy esterFormation of lithium enolate with LDA at low temperature, followed by addition of the aldehyde and acidic workup. makingmolecules.comchemtube3d.commasterorganicchemistry.com
Ketonesβ-Hydroxy esterSimilar conditions to aldehydes, with the potential for lower yields with sterically hindered ketones. masterorganicchemistry.comcdnsciencepub.com

The lithium enolate of 2-methylpropanoate is a potent nucleophile that can participate in various nucleophilic addition reactions. wikipedia.orgmt.com A key aspect of these reactions is the stereochemical outcome, which is often influenced by the geometry of the enolate and the reaction conditions.

In aldol-type additions, the geometry of the lithium enolate ((Z) or (E)) can significantly impact the stereoselectivity of the product. stackexchange.combham.ac.uk Generally, (Z)-enolates tend to exhibit higher stereoselectivity for the syn aldol product, while (E)-enolates favor the anti product, although often with lower selectivity. stackexchange.com The difference in stereoselectivity is attributed to the energies of the respective Zimmerman-Traxler transition states. stackexchange.com

The use of chiral lithium amides as non-covalently bound auxiliaries has been shown to be effective in achieving high enantioselectivity in conjugate additions of lithium enolates to α,β-unsaturated esters. nih.gov This approach allows for the construction of adjacent tetrasubstituted and trisubstituted stereogenic carbon centers with good to excellent yields and high enantiomeric excess. nih.gov The regioselectivity of nucleophilic additions of organolithium species to aromatic lactones can be influenced by factors such as the steric bulk of the reactants, the solvent, and the presence of cosolvents like HMPA or DMPU. nih.gov

Table 3: Stereochemical Control in Nucleophilic Additions of Lithium Enolates
FactorInfluence on StereochemistryExampleReferences
Enolate Geometry(Z)-enolates generally give higher selectivity for syn products in aldol additions.Aldol reaction of a (Z)-lithium enolate with an aldehyde. stackexchange.combham.ac.uk
Chiral AuxiliariesNon-covalent chiral lithium amides can induce high enantioselectivity.Conjugate addition to an α,β-unsaturated ester in the presence of a chiral tetramine. nih.gov

Unimolecular Decomposition Pathways

The thermal stability of esters is a critical factor in their application, and understanding their decomposition pathways is of significant interest. For esters containing a β-hydrogen atom, a common unimolecular decomposition pathway is pyrolysis, which proceeds through a concerted Ei elimination mechanism. wikipedia.orgaklectures.com

High-temperature pyrolysis of esters containing β-hydrogens, such as isobutyrate esters, typically leads to the formation of a carboxylic acid and an alkene via a six-membered cyclic transition state. wikipedia.orgnih.gov For instance, the pyrolysis of isopropyl butanoate, a related ester, has been studied using density functional theory, which shows that the formation of butanoic acid and propene is the most favorable decomposition channel. nih.gov

Studies on the pyrolysis of C4-C6 acetate esters have shown that the intramolecular six-centered elimination reaction is the dominant pathway for fuel consumption. digitellinc.com The pyrolysis reactivity was found to follow the order of butyl acetate > propyl acetate > ethyl acetate, although the differences were not substantial due to similar potential energy surfaces for the elimination reactions. digitellinc.com Aromatic esters generally degrade at temperatures up to 350°C, with some exceptions showing higher thermal stability. mdpi.com The pyrolysis of some pyrrole (B145914) esters has been investigated, showing good thermal stability with high evaporative yields at elevated temperatures. nih.gov

Table 4: Pyrolysis Products of Related Esters
EsterMajor Pyrolysis ProductsDecomposition Temperature RangeReferences
Isopropyl butanoateButanoic acid and propene- nih.gov
C4-C6 Acetate estersAcetic acid and corresponding alkene- digitellinc.com
Aromatic estersVaries depending on structureUp to 350°C (most) mdpi.com

Kinetic studies of ester pyrolysis provide valuable insights into the reaction mechanism and the nature of the transition state. The gas-phase pyrolysis of 1-phenylethyl acetate and its deuterated isomers has been studied to determine the kinetic isotope effect. rsc.org The observed isotope effect is attributed to changes in hybridization at the 1-carbon atom in the transition state. rsc.org

The kinetics of devolatilization of plastics like polypropylene (B1209903) and polystyrene during high-temperature flash pyrolysis have been investigated. mdpi.com These studies show that the primary cracking is completed within a few seconds at temperatures between 800-1200°C. mdpi.com Kinetic studies on ester hydrolysis have also been conducted, providing information on the activation energies and the influence of substituents on the reaction rates. ias.ac.in The unimolecular decomposition of ionized methyl isobutyrate in the gas phase has also been a subject of study. acs.org

Table 5: Kinetic Data for Ester Decomposition
ReactionKinetic ParameterSignificanceReferences
Pyrolysis of 1-phenylethyl acetateKinetic Isotope Effect (kH:kD)Provides insight into the nature of the transition state. rsc.org
Flash pyrolysis of polystyreneReaction rate constant and activation energyCharacterizes the speed of decomposition at high temperatures. mdpi.com

Radical Reactions and Oxidation Mechanisms

The study of radical reactions and oxidation mechanisms involving esters is crucial for understanding their behavior in various chemical environments, from atmospheric chemistry to combustion processes. While direct mechanistic investigations on lithium;2-methylpropanoate are not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar esters. These studies provide a foundational understanding of the probable reactive pathways, particularly concerning hydrogen atom abstraction and low-temperature oxidation.

Hydrogen Atom Abstraction Reactions with Radicals

Hydrogen atom abstraction is a fundamental step in the radical-initiated reactions of organic molecules. In the context of esters, the sites of hydrogen abstraction and the subsequent reaction pathways are of significant interest. Theoretical studies on biodiesel surrogates like methyl propanoate (MP) have provided detailed insights into the kinetics of hydrogen abstraction by various radicals, including H, CH3, O(3P), OH, and HO2. rsc.org

Computational chemistry has been a powerful tool for elucidating the thermochemistry and reaction mechanisms of small esters. researchgate.net High-level ab initio quantum chemistry methods have been employed to determine the energetics of these reactions with chemical accuracy. rsc.org For methyl propanoate, it has been shown that the abstraction of secondary hydrogen atoms is the dominant reaction pathway at lower temperatures. rsc.org However, as the temperature increases, the contribution from the abstraction of hydrogen atoms from the methyl groups becomes more significant. rsc.org

The reaction of methyl propanoate with the hydroxyl (OH) radical, a key atmospheric oxidant, has been studied in detail. researchgate.net These reactions proceed through low energy barriers, and theoretical calculations of the rate constants show good agreement with experimental data over a wide temperature range. rsc.orgresearchgate.net The branching ratios indicate that hydrogen abstraction from the α-carbon is the dominant channel across a range of temperatures, with some competition from the β-carbon channel at lower temperatures. researchgate.net

Table 1: Summary of Findings on Hydrogen Atom Abstraction from Related Esters

Related Ester Attacking Radical Key Findings
Methyl Propanoate H, CH3, O(3P), OH, HO2 Abstraction of secondary hydrogens dominates at low temperatures. rsc.org

Low-Temperature Oxidation Mechanisms of Related Esters

The low-temperature oxidation of esters is a complex process involving a sequence of radical chain reactions. The general mechanism is understood to be similar to that of alkanes, involving the formation of peroxy radicals and their subsequent isomerization and decomposition. nih.gov

Modeling studies on the low-temperature oxidation of large methyl esters have been conducted to understand their combustion behavior. researchgate.net These models incorporate a series of elementary reactions, including:

Initiation: Formation of initial radicals.

Propagation: A sequence of reactions including the addition of O2 to alkyl radicals to form peroxy radicals (ROO•).

Isomerization: Intramolecular hydrogen transfer in ROO• to form hydroperoxyalkyl radicals (•QOOH).

Second O2 Addition: The addition of a second oxygen molecule to •QOOH.

Decomposition: The decomposition of the resulting radicals to form various products, including cyclic ethers and hydroxyl radicals. researchgate.net

Experimental studies on the oxidation of methyl esters in jet-stirred reactors have provided valuable data for the validation of these kinetic models. nih.gov For instance, the oxidation of methyl decanoate (B1226879) has been investigated over a wide temperature range, and more than 30 reaction products, including olefins, unsaturated esters, and cyclic ethers, have been identified and quantified. nih.gov These studies confirm that the reaction pathways for the low-temperature oxidation of methyl esters are analogous to those of alkanes. nih.gov

The presence of the ester functional group can influence the reactivity and the distribution of oxidation products. nih.gov However, the fundamental steps of low-temperature oxidation, such as the formation of peroxy and hydroperoxyalkyl radicals, are considered to be key features of the oxidation mechanism of esters. researchgate.net

Table 2: Key Reaction Classes in the Low-Temperature Oxidation of Esters

Reaction Class Description
H-atom abstraction Initial attack on the ester molecule to form a radical.
O2 addition Formation of a peroxy radical (ROO•).
Isomerization Internal H-atom transfer to form a hydroperoxyalkyl radical (•QOOH). nih.gov
β-scission Decomposition of radicals to form smaller molecules. researchgate.net

Computational and Theoretical Chemistry of Lithium;2 Methylpropanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetics of lithium;2-methylpropanoate (B1197409). These calculations solve approximations of the Schrödinger equation for a given molecular system, yielding detailed information about its behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and energetic properties of lithium-containing compounds due to its favorable balance of computational cost and accuracy. semanticscholar.orgmdpi.comresearchgate.net DFT calculations have been effectively used to study the aggregation of lithium carboxylates and related species, which is a key feature of their chemistry.

Research on methyl α-lithioisobutyrate, a closely related model compound, has shown that these species tend to form various aggregates, such as dimers, tetramers, and hexamers. acs.org DFT calculations are employed to optimize the geometries of these aggregates and determine their relative stabilities. acs.org For instance, studies have revealed that hexameric structures with a prismatic arrangement are particularly stable for mixed aggregates of lithium alkoxides and enolates. acs.org The central core of these structures often consists of two nearly planar six-membered rings formed by alternating lithium and oxygen atoms. acs.org

DFT is also utilized to analyze the electronic properties of these systems. The calculated electron densities, particularly at reactive centers like α-carbon atoms, can be correlated with experimental observations such as NMR chemical shifts. acs.org This correlation provides a powerful link between theoretical models and experimental reality, confirming, for example, that the aggregation of ester enolates leads to a decrease in electron density on the α-carbon atoms. acs.org The structural parameters for various phases of related solids like Li₂O and Li₂CO₃ have been calculated using DFT, showing good agreement with experimental data. researchgate.netieeesem.com

Table 1: Calculated Stability of Lithium Ester Enolate Aggregates
Aggregate SpeciesComputational MethodKey FindingSource
MIB-Li MonomerAb initio HF-SCFA nonplanar structure is more stable than the planar form. acs.orgacs.org
MIB-Li DimerAb initio HF-SCFEnergies of planar and nonplanar dimers are nearly identical. acs.orgacs.org
MIB-Li TetramerAb initio HF-SCFA cubic structure is significantly more stable than a flat, eight-membered ring structure. acs.orgacs.org
(MIB-Li)₂(MEO-Li)₄DFTMixed aggregates form stable prismatic structures. acs.org
(MIB-Li)₁(MEO-Li)₅DFTCoordination with a monomer molecule can increase the electron density and reactivity of the α-carbon. acs.org

MIB-Li: Methyl α-lithioisobutyrate, MEO-Li: Lithium 2-methoxyethoxide

For high-accuracy determination of reaction energetics, ab initio (from first principles) methods are employed. These methods are based on the fundamental principles of quantum mechanics without empirical parameters. researchgate.net Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples. nih.govarxiv.org

While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction energies and barrier heights. researchgate.net In the study of lithium ester enolates, single-point MP2 calculations have been performed on geometries optimized at a lower level of theory (like Hartree-Fock) to improve the accuracy of the calculated energetics. acs.org This hierarchical approach is common in computational chemistry, leveraging the efficiency of less demanding methods for structural optimization and the accuracy of more sophisticated methods for energy calculations. nih.gov

The accuracy of various DFT functionals is often evaluated by comparing their results against CCSD(T) benchmarks for a given class of reactions. researchgate.net For instance, in studies of electrolyte decomposition in lithium-ion batteries, CCSD(T) calculations have been crucial for identifying DFT functionals that can accurately predict reaction pathways and transition state barriers. researchgate.netarxiv.org Such benchmarking is essential for ensuring the reliability of DFT calculations on larger, more complex systems related to lithium;2-methylpropanoate.

Kinetic and Thermodynamic Modeling

Beyond static structures and energies, computational chemistry allows for the modeling of the kinetic and thermodynamic aspects of chemical reactions, providing a deeper understanding of reaction rates and equilibria.

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. libretexts.org TST posits that the reaction rate is governed by the concentration of species at the transition state (the highest point on the minimum energy path between reactants and products) and the frequency at which they cross over to the product side. libretexts.org The rate constant is expressed in terms of the partition functions of the reactants and the transition state. libretexts.org

For unimolecular reactions, such as the decomposition of an activated lithium;2-methylpropanoate molecule, Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more detailed, microcanonical treatment. libretexts.orgwikipedia.org RRKM theory is a statistical theory that calculates the energy-dependent rate constant, k(E). wikipedia.orgysu.am It assumes that energy is rapidly redistributed among all the vibrational modes of the excited molecule before reaction occurs. wikipedia.orguleth.ca The RRKM framework connects the statistical properties of the molecule (its density of states) and the transition state (its sum of states) to the unimolecular rate constant. ysu.amdigimat.in These theoretical tools are indispensable for predicting how factors like temperature and pressure influence the reaction rates of lithium carboxylates.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. arxiv.orgchemrxiv.org The construction and analysis of the PES are crucial for understanding chemical reactions. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states. chemrxiv.org

For systems involving lithium;2-methylpropanoate, a PES can map out the energetic landscape for processes like aggregation, dissociation, or decomposition. Exploring the PES helps to identify the most likely reaction pathways and the associated energy barriers. nih.gov Typically, initial exploration of a complex PES is performed using computationally efficient methods like DFT. nih.govchemrxiv.org Key points on the surface, such as minima and transition states, can then be re-evaluated with higher-accuracy methods like CCSD(T) to obtain a more reliable energetic profile of the reaction. nih.govchemrxiv.org The detailed information from a PES is the primary input for kinetic theories like TST and RRKM. wikipedia.org

Molecular Dynamics Simulations of Lithium Carboxylate Interactions

While quantum chemical methods are excellent for studying individual molecules or small aggregates, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations solve Newton's equations of motion for a collection of atoms and molecules, providing a dynamic picture of the system's evolution. nih.govdovepress.com

MD simulations are particularly powerful for studying the interactions of lithium carboxylates in solution or at interfaces. rsc.orgrsc.org All-atom MD simulations, using force fields to describe the interactions between atoms, can provide microscopic insights into:

Ion Solvation: How solvent molecules arrange around the lithium cation and the carboxylate anion.

Ion-Pair Formation: The simulations can distinguish between different types of ion pairs, such as solvent-separated, solvent-shared, or direct contact ion pairs, and reveal how factors like pH and cation identity influence their formation. rsc.orgrsc.org

Transport Properties: MD can be used to calculate diffusion coefficients and ionic conductivity, which are crucial properties for electrolyte applications. nih.govnih.gov

Catalytic Applications and Roles in Reaction Promotion

Lithium Aggregates as Initiators in Polymerization Processes

Organolithium compounds are well-established initiators for anionic polymerization, and their tendency to form aggregates is a critical factor influencing the kinetics and stereochemistry of these reactions. researchgate.netwikipedia.org Lithiated ester enolates, such as methyl α-lithioisobutyrate—a close structural model for the active center in acrylate polymerization—are known to exist as aggregates in solution. acs.org The degree of aggregation, which can range from dimers and tetramers in polar solvents to hexamers in nonpolar solvents, directly impacts the reactivity of the initiating species. acs.org

In nonpolar solvents, the polymerization of monomers like methyl methacrylate (MMA) can be uncontrolled, leading to broad molecular weight distributions. acs.org This is attributed to the coexistence of various aggregated species with different reactivities that exchange slowly. acs.org However, the formation of specific, well-defined mixed-ligand lithium aggregates can lead to highly controlled polymerization processes. For instance, novel mixed-ligand lithium aggregates have been synthesized that efficiently initiate the ring-opening polymerization of L-lactide, yielding polymers with very narrow polydispersity indexes. acs.org

The structure of the aggregate plays a crucial role. Density functional theory calculations have shown that hexameric structures of the prismatic type are particularly stable for mixtures of lithium 2-methoxyethoxide (MEO-Li) and methyl α-lithioisobutyrate (MIB-Li). acs.org These aggregates function as the active centers in the polymerization process. The general principle is that the C-Li bond in these organolithium species adds across a carbon-carbon double bond of a monomer, initiating the polymer chain growth in a process known as carbolithiation. wikipedia.org

Initiator/Model CompoundMonomerSolventKey Finding
Methyl α-lithioisobutyrate (MIB−Li)Methyl methacrylate (MMA)Tetrahydrofuran (B95107) (THF)Aggregates of the active chain end are significantly less reactive than non-aggregated ion pairs. acs.org
Methyl α-lithioisobutyrate (MIB−Li)Methyl methacrylate (MMA)ToluenePolymerization is uncontrolled due to the coexistence of various aggregated species with different reactivities. acs.org
Mixed-ligand lithium aggregatesL-lactideNot specifiedEfficiently initiate ring-opening polymerization in a controlled manner, yielding polymers with narrow polydispersity. acs.org
n-ButyllithiumStyrene, Butadiene, IsopreneHydrocarbonUsed as a catalyst to initiate anionic polymerization for elastomer production. wikipedia.org

Role in Base-Catalyzed Condensation Reactions

Lithium enolates are pivotal intermediates in base-catalyzed condensation reactions, particularly in directed aldol (B89426) condensations. youtube.comkhanacademy.org To achieve a specific cross-condensation product between two different carbonyl compounds, a lithium enolate is pre-formed from one of the carbonyls using a strong, non-nucleophilic base. khanacademy.org Lithium diisopropylamide (LDA) is a common choice for this purpose due to its strong basicity and steric hindrance. khanacademy.org

The process involves the deprotonation of the α-carbon of a ketone or ester by LDA to form a lithium enolate. This enolate is then introduced to a different carbonyl compound, typically an aldehyde, which acts as the electrophile. youtube.com This stepwise approach prevents the self-condensation of the carbonyl compounds and directs the reaction to the desired product. khanacademy.org The formation of the lithium enolate is often a cyclic mechanism where the carbonyl oxygen coordinates with the lithium ion as the alpha-proton is abstracted by the base. youtube.comkhanacademy.org

While not a direct catalyst in the traditional sense, the lithium species is essential for generating the nucleophilic enolate that drives the condensation. The subsequent reaction forms a lithium alkoxide, which is then protonated during an aqueous workup to yield the β-hydroxy carbonyl product. youtube.com

Reaction StepReagentsFunction
Enolate Formation Ketone/Ester + Lithium Diisopropylamide (LDA)The strong base LDA deprotonates the α-carbon to form a specific lithium enolate, preventing self-condensation. khanacademy.org
Nucleophilic Attack Lithium Enolate + AldehydeThe pre-formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com
Protonation (Workup) Lithium Alkoxide Intermediate + Acid Source (e.g., H₂O)The intermediate is protonated to yield the final β-hydroxy carbonyl product (aldol adduct). youtube.com

Exploration in Homogeneous and Heterogeneous Catalysis Systems

The application of lithium compounds extends to both homogeneous and heterogeneous catalysis, where the catalyst and reactants exist in the same phase or in different phases, respectively. rsc.org

In homogeneous systems , lithium compounds often function in solution. For example, lithium alkoxides can catalyze polymerization reactions, and their soluble nature allows for uniform catalytic activity throughout the reaction medium. alfachemic.com The directed aldol condensation using lithium enolates is another prime example of a homogeneous reaction system where all reactants and intermediates are in the solution phase. youtube.com

In heterogeneous catalysis , lithium compounds are typically supported on solid materials like alumina or titania. alfachemic.comresearchgate.net These supported catalysts offer advantages in terms of catalyst separation and recyclability. chemistryworld.com Lithium can be introduced to a support material, such as Al₂O₃, via impregnation with a lithium salt like lithium carbonate. researchgate.net In one study, the addition of lithium to a NiMo/Al₂O₃ catalyst was found to decrease the acidity of the catalyst and influence its performance in hydrodesulfurization (HDS) and hydrodeoxygenation (HDO) reactions. researchgate.net Specifically, the lithium-modified catalyst showed a positive effect on parallel HDS/HDO reactions. researchgate.net Lithium-doped TiO₂ has also been prepared by impregnation and used as a heterogeneous catalyst for transesterification reactions. alfachemic.com

Catalysis TypePhaseAdvantagesExamples of Lithium-Based Systems
Homogeneous Catalyst and reactants are in the same phase (typically liquid). rsc.orgHigh activity and selectivity due to readily accessible active sites.- Lithium enolates in directed aldol condensations. youtube.com - Lithium alkoxides as polymerization catalysts in solution. alfachemic.com
Heterogeneous Catalyst is in a different phase from the reactants (e.g., solid catalyst, liquid reactants). rsc.orgEase of separation from products, catalyst reusability, and thermal stability. chemistryworld.com- Lithium-modified NiMo/Al₂O₃ for hydrotreating reactions. researchgate.net - Lithium-doped TiO₂ for transesterification. alfachemic.com

Advanced Analytical Methodologies for Characterization of Lithium;2 Methylpropanoate and Its Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of lithium;2-methylpropanoate (B1197409). Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction offer complementary information regarding the compound's solution-state dynamics, elemental composition, and solid-state architecture.

Multinuclear NMR spectroscopy is a powerful tool for investigating the structure and behavior of lithium compounds in solution. huji.ac.ilhuji.ac.il For lithium;2-methylpropanoate, the two naturally occurring lithium isotopes, ⁶Li and ⁷Li, provide valuable probes into the local chemical environment of the lithium cation. huji.ac.ilnorthwestern.edu

⁶Li NMR Spectroscopy: The ⁶Li nucleus, with a spin of 1, possesses a very small nuclear quadrupole moment, which results in sharp NMR signals, even in asymmetric environments. huji.ac.ilnorthwestern.edu This characteristic is particularly advantageous for resolving distinct lithium species in solution and observing fine structural details, such as scalar couplings to other nuclei (e.g., ¹³C). huji.ac.il However, the low natural abundance (7.59%) and lower sensitivity of ⁶Li can necessitate isotopic enrichment or longer acquisition times. huji.ac.ilnorthwestern.edu Long T₁ relaxation times for ⁶Li may also require the use of extended preacquisition delays. huji.ac.il

⁷Li NMR Spectroscopy: In contrast, ⁷Li is the more abundant isotope (92.41%) and is significantly more sensitive, making it the more commonly observed nucleus. huji.ac.ilnorthwestern.edu Its higher quadrupole moment can lead to broader signals, especially in environments of low symmetry, which can sometimes obscure fine details. huji.ac.il Nevertheless, ⁷Li NMR is highly effective for determining the presence of different lithium aggregates, as the chemical shift is sensitive to changes in coordination and aggregation state. scielo.brmdpi.com The chemical shift range for both lithium isotopes is relatively narrow, typically spanning about 10-30 ppm. huji.ac.ilhuji.ac.il

The aggregation of organolithium compounds in solution is a well-documented phenomenon, with species often existing in equilibrium as monomers, dimers, tetramers, or higher-order aggregates. scielo.br The specific aggregation state is influenced by factors such as the solvent, concentration, and temperature. For lithium;2-methylpropanoate, the equilibrium between different aggregates can be monitored by changes in the ⁶Li and ⁷Li NMR chemical shifts. For instance, distinct signals may be observed for each aggregation state under slow exchange conditions, while a single, averaged signal will be present under fast exchange. The coexistence of multiple aggregates, such as monomers, dimers, and tetramers, has been observed for other organolithium compounds in solution. scielo.br Two-dimensional NMR techniques, such as ⁶Li-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlations, offering further insights into the proximity of the lithium ions to the protons of the 2-methylpropanoate ligand and solvent molecules, thereby helping to define the structure of the solvated aggregates. acs.org

Table 1: Comparison of ⁶Li and ⁷Li NMR Properties for the Analysis of Lithium;2-Methylpropanoate
Property⁶Li⁷LiRelevance to Lithium;2-Methylpropanoate Analysis
Natural Abundance (%)7.5992.41⁷Li is more readily detected without isotopic enrichment.
Spin (I)13/2Both are quadrupolar nuclei.
Quadrupole Moment (10⁻²⁸ m²)-8.08 x 10⁻⁴-4.01 x 10⁻²The smaller quadrupole moment of ⁶Li leads to sharper lines, providing higher resolution. huji.ac.ilnorthwestern.edu
Relative Sensitivity (vs. ¹H)8.5 x 10⁻³0.29⁷Li provides significantly higher signal-to-noise in a shorter time.
Typical LinewidthSharpBroad⁶Li is better for resolving closely spaced signals and observing scalar couplings. huji.ac.il

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions. For lithium;2-methylpropanoate, electrospray ionization (ESI) is a particularly suitable soft ionization technique. youtube.com In ESI-MS, the compound can be readily ionized to form lithium adducts, such as [M + Li]⁺, where M is the neutral 2-methylpropanoic acid molecule, or clusters containing multiple lithium and carboxylate units.

The analysis of lithiated adducts by tandem mass spectrometry (MS/MS) can yield valuable structural information. aocs.org The fragmentation patterns of these adducts can help to confirm the structure of the carboxylate anion. The formation of lithium-containing fragment ions can be diagnostic for the presence of the metal in the complex. The high affinity of the lithium cation for oxygen atoms in the carboxylate group can influence the fragmentation pathways, potentially leading to the neutral loss of the free carboxylic acid. aocs.org

Furthermore, ESI-MS can be used to study the composition of solutions containing lithium;2-methylpropanoate, providing insights into the nature of the solvated species. By analyzing the ions directly transferred from the solution phase to the gas phase, it is possible to identify complexes of lithium with the 2-methylpropanoate anion and solvent molecules. researchgate.net This can be particularly useful for understanding the preferential solvation of the lithium ion in mixed solvent systems.

In the context of isomeric analysis, while 2-methylpropanoate itself does not have common isomers that are difficult to distinguish, MS techniques coupled with ion mobility spectrometry can separate ions based on their size and shape, offering a powerful tool for the analysis of more complex isomeric mixtures that might be present in a sample containing lithium;2-methylpropanoate. nih.govsemanticscholar.org

Table 2: Potential Ions of Lithium;2-Methylpropanoate in ESI-MS
IonFormulaDescriptionAnticipated m/z (for ⁷Li)
Lithiated 2-methylpropanoic acid[C₄H₈O₂ + Li]⁺Adduct of the neutral acid with a lithium cation.95.07
Lithium;2-methylpropanoate dimer cation[(C₄H₇LiO₂)₂ + Li]⁺A dimeric aggregate with an additional lithium cation.195.14
Lithium;2-methylpropanoate trimer cation[(C₄H₇LiO₂)₃ + Li]⁺A trimeric aggregate with an additional lithium cation.295.21

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For lithium;2-methylpropanoate and its complexes, single-crystal XRD analysis can reveal detailed structural information, including bond lengths, bond angles, and the coordination geometry around the lithium cation. nih.gov

Studies on related short-chain lithium alkanoates, such as lithium propanoate and lithium pentanoate, have shown that these compounds can adopt complex crystal structures. nih.gov For example, the crystal structure of lithium propanoate reveals a monoclinic system where the lithium ions are coordinated by oxygen atoms from the carboxylate groups of neighboring propanoate anions. This results in a polymeric network. It is expected that lithium;2-methylpropanoate would exhibit similar structural motifs, with the lithium ion likely being coordinated by multiple oxygen atoms from the carboxylate groups of the 2-methylpropanoate anions.

The coordination number and geometry of the lithium ion are of particular interest. Lithium can adopt various coordination numbers, commonly ranging from four to six, with tetrahedral and octahedral geometries being prevalent. The specific coordination environment is influenced by the steric and electronic properties of the ligand. In the case of lithium;2-methylpropanoate, the bulky isopropyl group may influence the packing of the molecules in the crystal lattice and the resulting coordination sphere of the lithium ion.

Powder X-ray diffraction (PXRD) is another valuable XRD technique that can be used to identify the crystalline phases present in a bulk sample of lithium;2-methylpropanoate. The resulting diffraction pattern serves as a fingerprint for the crystalline solid and can be used for phase identification and to assess sample purity. stanford.edu

Chromatographic Separations in Complex Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of lithium;2-methylpropanoate and related compounds in complex mixtures. Gas and liquid chromatography are particularly well-suited for the analysis of volatile and non-volatile components, respectively.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. shimadzu.com Since lithium;2-methylpropanoate is a salt and thus non-volatile, direct analysis by GC is not feasible. However, the 2-methylpropanoate component can be analyzed by GC after conversion to a volatile derivative. nih.govnih.gov

A common approach is to acidify the sample to protonate the carboxylate, forming free 2-methylpropanoic acid (isobutyric acid), which is sufficiently volatile for GC analysis. For enhanced chromatographic performance and sensitivity, the isobutyric acid can be further derivatized to form more volatile and thermally stable esters, such as methyl or trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.comcolostate.edugcms.cz Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

The separation is typically performed on a capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane, which provides good selectivity for polar analytes like short-chain fatty acids and their derivatives. shimadzu.comnih.gov Detection is most commonly achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for positive identification based on the mass spectrum of the analyte. nih.govnih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC × GC) can provide significantly enhanced resolution for the analysis of highly complex samples. By employing two columns with different separation mechanisms, GC × GC can separate co-eluting peaks that would overlap in a one-dimensional GC analysis, allowing for a more detailed characterization of the volatile components in a matrix containing derivatives of 2-methylpropanoate.

Table 3: GC-MS Analysis of Derivatized 2-Methylpropanoic Acid
DerivativeDerivatization ReagentTypical GC ColumnKey Mass Spectral Fragments (m/z)
2-Methylpropanoic acidAcidification (e.g., HCl, H₃PO₄)Polar (e.g., WAX)43, 71, 88
Methyl 2-methylpropanoateMethanol with acid catalystPolar or medium-polar43, 71, 87, 102
Trimethylsilyl 2-methylpropanoateBSTFA, TMCSNon-polar (e.g., DB-5ms)73, 117, 145, 160

High-performance liquid chromatography (HPLC) is the method of choice for the analysis of non-volatile and thermally labile compounds like lithium;2-methylpropanoate. shimadzu.comsigmaaldrich.com Several HPLC modes can be employed for the separation of this compound from other components in a mixture.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. wikipedia.orglibretexts.org For the analysis of lithium;2-methylpropanoate, an aqueous mobile phase, often buffered to a low pH (e.g., using phosphoric acid or formic acid), is used. sigmaaldrich.com At low pH, the carboxylate is protonated to the more hydrophobic carboxylic acid, which allows for retention on the non-polar stationary phase. The separation of different organic acids is then based on their relative hydrophobicities.

Ion-Exclusion Chromatography (IEC): This technique is particularly well-suited for the separation of organic acids. shimadzu.com It employs a cation-exchange resin in the H⁺ form as the stationary phase and an acidic aqueous mobile phase. The separation mechanism is based on the degree to which the organic acids can penetrate the pores of the stationary phase, which is related to their pKa values. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for the separation of polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase containing a high concentration of a less polar organic solvent, with a small amount of water.

Detection in HPLC can be achieved using a variety of detectors. For lithium;2-methylpropanoate, which lacks a strong chromophore, direct UV detection at low wavelengths (around 210 nm) is possible but may lack sensitivity and selectivity. shimadzu.com A more universal detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), can be used. For high sensitivity and specificity, HPLC can be coupled to a mass spectrometer (HPLC-MS). researchgate.net ESI-MS in negative ion mode can be used to detect the 2-methylpropanoate anion, or in positive ion mode to detect the lithium cation or its clusters with the carboxylate. researchgate.netresearchgate.net

Integrated Analytical Approaches for Comprehensive Characterization

A thorough understanding of the physicochemical properties of lithium;2-methylpropanoate and its complexes necessitates a multi-faceted analytical strategy. Relying on a single technique often provides an incomplete picture. Therefore, integrated analytical approaches that combine the strengths of various methodologies are crucial for a comprehensive characterization. This section explores the synergy between different analytical techniques to elucidate the structural, compositional, and functional properties of these materials.

The core of an integrated approach lies in correlating the data from different analyses to build a cohesive model of the material. For instance, while X-ray diffraction can provide information on the long-range order and crystal structure, nuclear magnetic resonance (NMR) spectroscopy offers insights into the local chemical environment of specific nuclei. Similarly, vibrational spectroscopy can identify functional groups and their coordination modes, which complements the elemental composition data obtained from techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).

A typical integrated workflow for the characterization of a new lithium;2-methylpropanoate complex might involve an initial screening with thermal analysis and spectroscopy to determine its basic properties and purity. This would then be followed by more detailed structural analysis using diffraction and advanced spectroscopic methods. The data from these techniques would then be collectively interpreted to provide a holistic understanding of the material.

Detailed Research Findings from an Integrated Approach

To illustrate the power of an integrated approach, consider a hypothetical study on a novel hydrated lithium;2-methylpropanoate complex. The research findings from a combination of analytical techniques are summarized below.

Initial thermal analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would reveal the thermal stability and the presence of solvent molecules. For example, a multi-step weight loss in the TGA thermogram would indicate the presence of both weakly and strongly bound water molecules, with distinct decomposition temperatures. The DSC curve, in turn, could show endothermic peaks corresponding to dehydration and melting, as well as exothermic peaks related to decomposition.

Subsequent spectroscopic analysis using Fourier-Transform Infrared (FTIR) and Raman spectroscopy would provide information on the coordination of the 2-methylpropanoate ligand to the lithium ion. The shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) is a key indicator of the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Solid-state NMR spectroscopy, particularly ⁷Li and ¹³C NMR, offers valuable insights into the local environment of the lithium ions and the carboxylate ligands. The ⁷Li NMR chemical shift and quadrupolar coupling constant can distinguish between different lithium coordination environments within the complex. ¹³C NMR can provide information on the conformation of the 2-methylpropanoate ligand.

Finally, to confirm the elemental composition and stoichiometry of the complex, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be employed to accurately determine the lithium content.

The combination of these techniques provides a detailed and cross-validated characterization of the lithium;2-methylpropanoate complex, from its bulk thermal properties down to its atomic-level structure and local chemical environments.

Interactive Data Tables

The following interactive tables present sample data that could be obtained from an integrated analytical approach for a hypothetical lithium;2-methylpropanoate complex.

Table 1: Thermal Analysis Data

TechniqueParameterObserved ValueInterpretation
TGAOnset of Decomposition250 °CIndicates the upper limit of thermal stability.
TGAWeight Loss (100-150 °C)5%Corresponds to the loss of one molecule of lattice water.
DSCEndothermic Peak120 °CDehydration event.
DSCEndothermic Peak280 °CMelting point of the anhydrous complex.

Table 2: Spectroscopic Data

TechniqueParameterWavenumber/Chemical ShiftInterpretation
FTIRΔν (νas(COO⁻) - νs(COO⁻))150 cm⁻¹Suggests a bidentate bridging coordination mode of the carboxylate group.
⁷Li Solid-State NMRChemical Shift-0.5 ppmIndicates a specific lithium coordination environment.
¹³C Solid-State NMRChemical Shift (COO⁻)185 ppmConfirms the presence of the carboxylate group in a solid-state environment.

Table 3: Structural and Compositional Data

TechniqueParameterValueInterpretation
PXRDCrystal SystemMonoclinicProvides information on the basic crystal symmetry.
PXRDMajor Peaks (2θ)10.2°, 15.5°, 20.8°Fingerprint of the crystalline phase.
ICP-OESLithium Content7.2% (w/w)Confirms the stoichiometry of the complex.

Environmental Chemical Transformations and Fate

Degradation Pathways in Natural and Engineered Systems

Isobutyrate is a key intermediate in the anaerobic degradation of organic matter, particularly from the breakdown of the amino acid valine nih.gov. In various natural and engineered environments, such as sediments, sludge, and anaerobic digesters, isobutyrate is subject to microbial degradation.

Under methanogenic (oxygen-free) conditions, isobutyrate can be completely degraded through the synergistic action of different microbial communities. One documented pathway involves the isomerization of isobutyrate to n-butyrate, which is then further broken down to acetate (B1210297) and methane. A defined triculture of bacteria, including Syntrophomonas wolfei and Methanospirillum hungatei, along with a specialized isomerizing bacterium, can achieve this complete degradation. This isomerization process involves the migration of the carboxyl group and is dependent on coenzyme B12.

Another significant anaerobic degradation pathway is carried out by sulfate-reducing bacteria. For instance, Desulfococcus multivorans can oxidize isobutyrate completely to CO2 using sulfate (B86663) as the electron acceptor. The mechanism in these bacteria involves the activation of isobutyrate to its coenzyme A (CoA) derivative, isobutyryl-CoA. This is then oxidized via methylmalonate semialdehyde to propionyl-CoA, which is further converted to acetyl-CoA and ultimately cleaved.

The table below summarizes key microbial degradation pathways for isobutyrate.

Table 1: Microbial Degradation Pathways of Isobutyrate

Condition Microbial Group Key Intermediate(s) Final Products
Methanogenic Syntrophic consortia n-Butyrate Acetate, Methane
Sulfate-reducing Desulfococcus multivorans Isobutyryl-CoA, Propionyl-CoA Carbon Dioxide

The 2-methylpropanoate (B1197409) anion can undergo chemical degradation through processes such as oxidation. In laboratory and industrial settings, strong oxidizing agents can transform isobutyric acid. For example, heating with a chromic acid solution oxidizes it to acetone, while alkaline potassium permanganate (B83412) results in the formation of α-hydroxyisobutyric acid wikipedia.orgatamanchemicals.com. The oxidation of isobutyraldehyde, a precursor to isobutyric acid, can yield by-products like isopropyl formate, isopropanol, and acetone, which could potentially be products of environmental oxidation as well mdpi.comgoogle.com.

Hydrolysis is another relevant degradation route, particularly for esters of 2-methylpropanoic acid. While lithium 2-methylpropanoate itself is a salt and not an ester, isobutyrate moieties can be present in more complex molecules in the environment. The hydrolysis of an isobutyrate ester, such as isobutyl isobutyrate, would yield isobutyric acid and the corresponding alcohol nih.govchegg.comchemguide.co.uk. This reaction can be catalyzed by acids or bases chemguide.co.uk.

Specific data on the photolysis of lithium 2-methylpropanoate or isobutyric acid in the environment is limited.

The table below outlines potential chemical degradation reactions.

Table 2: Potential Chemical Degradation Routes for Isobutyrate/Isobutyric Acid

Reaction Type Reagent/Condition Major Product(s)
Oxidation Chromic Acid Acetone wikipedia.org
Oxidation Alkaline Potassium Permanganate α-Hydroxyisobutyric acid wikipedia.orgatamanchemicals.com
Hydrolysis (of esters) Water (acid or base catalyzed) Isobutyric acid, Alcohol chemguide.co.uk

Environmental Transport and Partitioning Studies

The transport and partitioning of a chemical in the environment are largely dictated by its physical and chemical properties. For lithium 2-methylpropanoate, the relevant properties are those of the dissociated 2-methylpropanoate anion (isobutyrate) or its protonated form, 2-methylpropanoic acid (isobutyric acid).

Isobutyric acid is soluble in water wikipedia.orgatamanchemicals.com. Its octanol-water partition coefficient (log Kow) is 0.94, indicating a low potential for bioaccumulation in organisms nih.govnoaa.gov. The Henry's Law constant for isobutyric acid is low (8.85 x 10⁻⁷ atm-m³/mol), which suggests that volatilization from water bodies is not a significant environmental transport process nih.gov.

Table 3: Physical and Chemical Properties of Isobutyric Acid Relevant to Environmental Fate

Property Value Implication for Environmental Fate Source(s)
Molecular Formula C₄H₈O₂ - wikipedia.orgnih.gov
Molecular Weight 88.11 g/mol - atamanchemicals.comnih.gov
Water Solubility Soluble (1 part in 6 parts water) High mobility in aqueous systems nih.gov
Vapor Pressure 1.81 mmHg at 25 °C Low volatility from dry surfaces nih.gov
Henry's Law Constant 8.85 x 10⁻⁷ atm-m³/mol Low volatility from water nih.gov
pKa 4.86 Exists primarily as isobutyrate anion in neutral waters wikipedia.org
Log Kow 0.94 Low potential for bioaccumulation nih.gov

Modeling of Environmental Persistence and Transformation

Modeling the environmental fate of a chemical like lithium 2-methylpropanoate provides a way to predict its persistence, distribution, and transformation in various environmental compartments (air, water, soil, sediment). Such models integrate the substance's physical-chemical properties with environmental parameters to estimate its behavior over time epa.gov.

While specific environmental fate models for lithium 2-methylpropanoate were not found in the reviewed literature, the principles of multimedia fate modeling can be applied nih.gov. To model its fate, the following data would be essential:

Physical-Chemical Properties: As listed in Table 3 (water solubility, vapor pressure, pKa, log Kow, Henry's Law constant).

Degradation Rates: Half-lives for microbial degradation, chemical degradation (e.g., oxidation), and photolysis in water, soil, and air. These rates are highly dependent on environmental conditions nih.gov.

Partitioning Coefficients: Specifically, the soil and sediment organic carbon-water (B12546825) partitioning coefficients (Koc).

Q & A

Q. What are the recommended methods for synthesizing lithium 2-methylpropanoate with high purity?

Lithium 2-methylpropanoate can be synthesized via esterification of 2-methylpropanoic acid with lithium hydroxide under anhydrous conditions. Key variables include reaction temperature (60–80°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical to remove impurities like unreacted acid or lithium salts. Impurity profiling using HPLC (e.g., EP impurity standards in ) is advised to validate purity .

Q. How can researchers confirm the structural integrity of lithium 2-methylpropanoate using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. The 2-methylpropanoate group exhibits distinct signals:

  • ¹H NMR : Doublet methyl protons at δ 1.11 and 1.12, and a septet methine proton at δ 2.51 .
  • ¹³C NMR : Carbonyl resonance near δ 175 ppm. Pair with FT-IR to confirm the carboxylate anion (asymmetric stretching at ~1550–1650 cm⁻¹). Cross-validate with elemental analysis for lithium content.

Q. What experimental conditions are critical for assessing the thermal stability of lithium 2-methylpropanoate?

Use thermogravimetric analysis (TGA) under inert gas (N₂/Ar) with a heating rate of 10°C/min. Monitor decomposition onset temperatures, which typically exceed 200°C for lithium carboxylates. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic degradation events. Document all parameters (e.g., crucible type, gas flow rate) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the electrochemical behavior of lithium 2-methylpropanoate in battery applications?

Density Functional Theory (DFT) simulations can predict ion mobility and solvation structures. Focus on binding energies between Li⁺ and the carboxylate group, and compare with experimental conductivity measurements (e.g., AC impedance spectroscopy). Hybrid nanocomposite designs, such as embedding lithium 2-methylpropanoate in conductive polymers (e.g., polyaniline), may enhance ionic conductivity .

Q. What strategies resolve contradictions in spectroscopic data for lithium 2-methylpropanoate derivatives?

Contradictions in NMR or XRD data often arise from polymorphism or solvent residues. For example:

  • If methine proton splitting patterns deviate, re-examine sample preparation (e.g., solvent deuteration, drying).
  • Use 2D-NMR (HSQC, HMBC) to confirm connectivity .
  • Cross-reference with single-crystal XRD to resolve ambiguities in solid-state structures.

Q. How can researchers design hybrid materials using lithium 2-methylpropanoate for catalytic applications?

Incorporate the compound into metal-organic frameworks (MOFs) or nanocomposites. For example:

  • Synthesize LiFePO4/lithium 2-methylpropanoate hybrids via solvothermal methods (80–120°C, autoclave) to study lithium-ion diffusion .
  • Use Pechini synthesis for nanostructured oxides doped with lithium carboxylates to enhance thermal stability .

Q. What protocols ensure reproducibility in synthesizing lithium 2-methylpropanoate derivatives for pharmaceutical intermediates?

Follow strict documentation practices:

  • Record all components (manufacturer, batch number) and environmental conditions (humidity, temperature).
  • Use reaction monitoring tools (e.g., in situ FT-IR) to track esterification progress.
  • Validate derivatives (e.g., methyl/ethyl esters) via GC-MS and compare with patent data () to ensure alignment with prior art .

Methodological Considerations for Data Contradictions

  • Unexpected NMR Peaks : Re-isolate the compound to rule out impurities. Use high-field NMR (≥500 MHz) and spike tests with suspected contaminants.
  • Divergent Thermal Decomposition Profiles : Verify sample homogeneity via SEM-EDS and repeat TGA/DSC under identical conditions .

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